molecular formula C26H34N2 B2898197 (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole CAS No. 1053058-84-6

(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole

Cat. No.: B2898197
CAS No.: 1053058-84-6
M. Wt: 374.572
InChI Key: NYXILKBJDPCXHS-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde. The undecyl chain can be attached through alkylation reactions using alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives. Substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. .

    Medicine: The compound can be explored for its potential use in drug development, particularly for diseases where benzimidazole derivatives have shown efficacy.

    Industry: Benzimidazole derivatives are used in the production of dyes, pigments, and other industrial chemicals. .

Mechanism of Action

The mechanism of action of (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The styryl and undecyl groups may enhance the compound’s ability to interact with lipid membranes and other hydrophobic environments, potentially affecting its bioavailability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole is unique due to the presence of both the styryl group and the undecyl chain, which may confer distinct physicochemical properties and biological activities. The combination of these functional groups can influence the compound’s solubility, stability, and interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]-1-undecylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2/c1-2-3-4-5-6-7-8-9-15-22-28-25-19-14-13-18-24(25)27-26(28)21-20-23-16-11-10-12-17-23/h10-14,16-21H,2-9,15,22H2,1H3/b21-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXILKBJDPCXHS-QZQOTICOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.